BMS-986141 is a novel, orally active small-molecule antagonist specifically targeting the platelet protease-activated receptor-4 (PAR4). This compound is part of a class of therapeutic agents aimed at providing antithrombotic effects with minimal bleeding complications. It has shown promise in clinical trials, particularly in inhibiting platelet aggregation and thrombus formation, making it a candidate for treating various cardiovascular conditions.
BMS-986141 was developed by Bristol-Myers Squibb and is currently being evaluated in clinical settings for its efficacy and safety. The compound has been studied alongside its counterpart, BMS-986120, both of which exhibit significant antithrombotic properties with low incidence of bleeding events in animal models and human trials .
BMS-986141 is classified as a protease-activated receptor-4 antagonist. This classification places it within the broader category of antiplatelet agents, which are crucial in managing thrombotic disorders such as acute coronary syndrome and other cardiovascular diseases.
The synthesis of BMS-986141 involves several key steps that utilize standard organic chemistry techniques. The synthetic pathway typically begins with the formation of a quinazolinone scaffold, which is modified through various chemical reactions to achieve the desired pharmacological properties.
BMS-986141 has a complex molecular structure characterized by its quinazolinone core. The specific arrangement of functional groups contributes to its selectivity for PAR4.
This structural information is crucial for understanding the compound's interaction with biological targets and its pharmacokinetic properties.
BMS-986141 undergoes various chemical reactions that are essential for its activity as an antagonist. These include:
The binding affinity and specificity of BMS-986141 have been evaluated through biochemical assays, demonstrating its potential effectiveness compared to existing antiplatelet therapies like clopidogrel.
BMS-986141 exerts its pharmacological effects by antagonizing the PAR4 receptor on platelets. This action prevents thrombin from activating the receptor, which is a crucial step in the platelet activation cascade.
In vitro studies have shown that BMS-986141 significantly reduces platelet aggregation in response to thrombin and other agonists, suggesting a robust mechanism for preventing thrombus formation .
BMS-986141 is characterized by its stability under physiological conditions, making it suitable for oral administration. Its solubility and permeability properties are optimized for effective absorption in the gastrointestinal tract.
These properties influence the formulation strategies employed during drug development.
BMS-986141 holds potential applications in treating various cardiovascular disorders where platelet activation plays a critical role. Its primary applications include:
The ongoing clinical trials aim to further establish its safety profile and efficacy compared to existing therapies .
BMS-986141 (C₂₇H₂₃N₅O₅S₂; molecular weight: 561.63 g/mol) is a potent and selective small-molecule antagonist of protease-activated receptor 4 (PAR4). Its chemical structure features an imidazothiadiazole core that enables reversible binding to the extracellular ligand-binding domain of PAR4. This interaction occurs at the receptor’s anionic cluster, a region critical for thrombin docking and subsequent proteolytic activation [3] [7]. BMS-986141 exhibits sub-nanomolar binding affinity, with a dissociation constant (Kd) of 0.1 nM and half-maximal inhibitory concentration (IC50) of 0.4 nM against human PAR4 [1] [3]. The compound’s binding sterically hinders thrombin access to the canonical cleavage site (Arg⁴⁷/Gly⁴⁸), preventing receptor activation and subsequent exposure of its tethered ligand domain [7].
Table 1: Molecular and Binding Properties of BMS-986141
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 561.63 g/mol | Calculated from C₂₇H₂₃N₅O₅S₂ |
IC₅₀ (PAR4 Antagonism) | 0.4 nM | Human platelet-rich plasma |
Kd (Binding Affinity) | 0.1 nM | Radioligand displacement assay |
Selectivity over PAR1 | >1,000-fold | Calcium mobilization assays |
Thrombin activates human platelets through dual protease-activated receptors, PAR1 and PAR4, with PAR4 requiring ~10-fold higher thrombin concentrations for activation due to its lack of high-affinity thrombin-binding exosites [2] [8]. BMS-986141 selectively inhibits PAR4-mediated platelet responses by disrupting thrombin-induced signaling cascades. At nanomolar concentrations (IC₅₀ = 2.2 nM), it abolishes platelet aggregation induced by PAR4 agonist peptides (e.g., AYPGKF) and γ-thrombin in human platelet-rich plasma [1] [3]. Crucially, it does not affect platelet activation triggered by adenosine diphosphate, collagen, thromboxane A₂, or PAR1-specific agonists (e.g., SFLLRN) at concentrations ≤1 μM [3]. This specificity translates to suppression of procoagulant platelet activities, including phosphatidylserine exposure and fibrin generation, which are essential for stable thrombus formation under arterial shear conditions [4] [7].
Table 2: Functional Inhibition of Platelet Activation by BMS-986141
Agonist | IC₅₀ (nM) | Maximal Inhibition | Experimental Model |
---|---|---|---|
PAR4 agonist peptide (25 μM) | 2.2 | 100% | Washed human platelets |
γ-Thrombin | 2.1 | 98% | Human platelet-rich plasma |
PAR1 agonist peptide | >1,000 | <10% | Whole blood aggregometry |
Adenosine diphosphate (20 μM) | >1,000 | <5% | Whole blood aggregometry |
BMS-986141 demonstrates exceptional selectivity for PAR4 over other protease-activated receptors. Competitive binding assays reveal >1,000-fold selectivity for PAR4 versus PAR1, with no detectable activity against PAR2 or PAR3 at concentrations ≤10 μM [3] [5]. This selectivity arises from structural differences in the ligand-binding pockets: PAR4 possesses a distinct hydrophobic subpocket that accommodates the trifluoromethyl group of BMS-986141, while PAR1 lacks this feature [7]. Functional assays confirm minimal cross-reactivity with non-PAR targets, including purinergic receptors (P2Y₁, P2Y₁₂), integrin αIIbβ3, and cyclooxygenase-1 [6]. In whole-blood systems, BMS-986141 (1 μM) does not alter inflammatory cytokine release or leukocyte activation markers, underscoring its platelet-specific effects [5].
PAR4 activation triggers multiple downstream signaling pathways via G-protein-dependent and -independent mechanisms. BMS-986141 selectively disrupts these cascades:
Table 3: Effects on Downstream PAR4 Signaling Pathways
Signaling Pathway | Key Effector | Inhibition by BMS-986141 | Functional Consequence |
---|---|---|---|
Gαq-dependent | Calcium mobilization | IC₅₀ = 5 nM | Impaired platelet shape change |
Dense granule release | ATP secretion | IC₅₀ = 5 nM | Reduced secondary aggregation |
β-Arrestin-dependent | ERK1/2 phosphorylation | 80% at 100 nM | Attenuated inflammatory responses |
Procoagulant activity | Phosphatidylserine exposure | 70% reduction | Suppressed thrombin generation |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0